molecular formula C8H7N3O2 B3218602 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 1190310-45-2

3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B3218602
CAS No.: 1190310-45-2
M. Wt: 177.16 g/mol
InChI Key: AGJFZUOSDJLSGJ-UHFFFAOYSA-N
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Description

3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a high-value bicyclic heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. This molecule features a pyrrolo[2,3-c]pyridine core, a privileged scaffold known for its broad spectrum of pharmacological activities. The presence of both an amino and a carboxylic acid functional group on this core structure allows for extensive synthetic modification, enabling researchers to create diverse libraries of derivatives for biological screening. The pyrrolopyridine scaffold is recognized for its significant research potential in developing novel antimicrobial agents, a critical area given the rise of antimicrobial resistance (AMR) . Furthermore, derivatives of closely related isomers, such as pyrrolo[3,4-c]pyridine, have demonstrated promising antidiabetic activity by acting as aldose reductase inhibitors, which can help mitigate secondary complications of diabetes, and as agonists for the GPR119 receptor, a target for type 2 diabetes and obesity treatment . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-2-11-6-3-10-1-4(7(5)6)8(12)13/h1-3,11H,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJFZUOSDJLSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, a domino reaction involving 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and 1,3-dicarbonyl compounds in water can yield pyrrolo[3,2-c]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or other functional group transformations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Medicinal Chemistry

3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is primarily utilized as a precursor in the synthesis of therapeutic agents targeting various diseases:

  • Cancer Treatment : Compounds derived from this structure have shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis. For instance, derivatives have demonstrated IC50 values as low as 7 nM against FGFR1, indicating strong potential for breast cancer therapies.
  • Anti-inflammatory Agents : The compound's derivatives are being explored for their ability to modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique functional groups enable selective reactions that facilitate the development of novel materials and pharmaceuticals.

Biological Studies

Research has indicated that this compound can influence various biological pathways:

  • Signal Transduction : It plays a role in studying cellular communication and signaling mechanisms that are pivotal in understanding disease processes.
  • Neuroprotective Effects : Emerging studies suggest potential applications in neurodegenerative diseases, where similar structures have shown promise in modulating neuroprotective pathways.

Inhibition of FGFR Signaling

A notable study synthesized a series of pyrrolo derivatives to evaluate their ability to inhibit FGFR signaling pathways. One compound exhibited significant inhibitory activity against breast cancer cell lines, leading to reduced migration and invasion capabilities. This highlights the potential of this compound derivatives in cancer therapy.

Pharmacokinetic Studies

In vivo studies have shown that certain derivatives possess favorable pharmacokinetic profiles, indicating good bioavailability and metabolic stability—critical factors for therapeutic applications. These studies are essential for assessing the viability of these compounds in clinical settings.

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[2,3-c]pyridine Series

Several derivatives of pyrrolo[2,3-c]pyridine-4-carboxylic acid have been synthesized and studied for their biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield (%) Key Findings/Applications Reference
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl at position 5 C₈H₅ClN₂O₂ 196.59 71 Intermediate for kinase inhibitors
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid OCH₃ at position 5 C₉H₈N₂O₃ 192.17 80 Enhanced solubility in polar solvents
7-(3-Chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid 3-Cl-PhNH at position 7, methyl at position 3 C₂₁H₂₃ClN₄O₂ 399.16 N/A Potent STAT3 inhibitor (IC₅₀ < 1 μM)
3-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid Br at position 3 C₇H₄BrN₂O₂ 227.02 N/A Used in kinase selectivity studies

Key Observations :

  • Substitution at position 5 (e.g., Cl or OCH₃) improves synthetic yields and modulates solubility .
  • Bulky substituents at position 7 (e.g., 3-chloro-phenylamino) enhance target specificity, as seen in STAT3 inhibition .

Analogues in Related Pyrrolo-Pyridine Scaffolds

Compounds with fused pyrrolo-pyridine systems but differing in ring fusion positions or substituents include:

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Reference
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid Fused at [2,3-b] instead of [2,3-c] 162.15 STAT3 phosphorylation inhibitor
3-[(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)amino]pyridine-4-carboxylic acid Methyl at N1, pyridine-4-carboxylic acid 268.27 PPARα/γ dual activator (EC₅₀ < 1 μM)
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Formyl and methyl substituents 204.18 Intermediate for anticancer agents

Key Observations :

  • The pyrrolo[2,3-b]pyridine isomer shows distinct activity, such as STAT3 inhibition, due to altered hydrogen-bonding patterns .
  • Methylation of the pyrrolo nitrogen (e.g., N1-methyl) enhances metabolic stability and bioavailability .

Challenges :

  • Balancing solubility and bioavailability with hydrophobic substituents.
  • Minimizing off-target effects through selective substitution.

Biological Activity

3-Amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique pyrrolo-pyridine core structure, which is known to exhibit various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Structure : The compound features a pyrrolo-pyridine structure with an amino group and a carboxylic acid functional group.
  • Molecular Formula : C₈H₈N₂O₂
  • CAS Number : 1190310-45-2

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which play a critical role in cell proliferation and migration. Inhibition of FGFRs can lead to apoptosis in cancer cells and hinder their migration and invasion capabilities .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound derivatives:

  • FGFR Inhibition : Compounds derived from this structure have shown significant inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one study reported a derivative exhibiting IC₅₀ values of 7 nM for FGFR1, which correlates with potent antiproliferative effects in breast cancer cell lines .
  • Cell Proliferation Studies : In vitro studies have shown that certain derivatives can significantly reduce the proliferation of various cancer cell lines such as 4T1 (breast cancer) and A549 (lung cancer), inducing apoptosis and inhibiting migration .

Other Biological Activities

In addition to anticancer properties, this compound may also exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain pathogens.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor in various biochemical pathways, enhancing its therapeutic profile in treating diseases related to abnormal enzyme activity .

Study on Antiproliferative Activity

A detailed investigation into the antiproliferative activity of pyridine derivatives revealed that modifications at specific positions on the pyridine ring significantly enhanced biological activity. The presence of hydroxyl (-OH) groups was particularly beneficial, leading to lower IC₅₀ values against cancer cell lines such as HeLa and MDA-MB-231.

Synthesis and Evaluation

A series of synthetic routes have been developed to create various derivatives of this compound. These derivatives were evaluated for their biological activity, with some showing promising results in targeting FGFRs effectively while maintaining low toxicity profiles in preliminary assays .

Data Table: Summary of Biological Activities

Activity TypeTargetIC₅₀ Value (nM)Cell Lines Tested
FGFR InhibitionFGFR174T1 (Breast Cancer)
FGFR InhibitionFGFR29A549 (Lung Cancer)
AntiproliferativeVarious<100HeLa, MDA-MB-231
AntimicrobialPathogensNot specifiedVarious

Q & A

Q. Key Considerations :

  • Use anhydrous solvents (e.g., dichloromethane) for acyl chloride formation.
  • Monitor reaction progress via TLC or LCMS to avoid over-functionalization .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign signals for the pyrrolopyridine core (e.g., aromatic protons at δ 7.14–8.69 ppm) and the carboxylic acid group (δ ~12 ppm in DMSO-d6) .
  • ESI-MS : Confirm molecular weight (e.g., [M+1]+ ion at m/z 293–354 observed in related derivatives) .
  • IR Spectroscopy : Identify the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Note : Compare data with structurally analogous compounds (e.g., 4-phenyl-4-piperidinecarboxylic acid derivatives) to validate assignments .

Advanced: How can researchers resolve discrepancies in NMR data during characterization?

Methodological Answer:
Discrepancies may arise from:

  • Tautomerism : The pyrrolopyridine ring may exhibit keto-enol tautomerism, altering chemical shifts. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity .
  • Solvent effects : DMSO-d6 can deshield protons; compare spectra in CDCl₃ or methanol-d4 .
  • Impurity interference : Purify via preparative HPLC or recrystallization and reacquire spectra .

Example : In , NMR purity >95% was achieved after column chromatography, resolving overlapping signals.

Advanced: What strategies optimize the yield of amide derivatives from this compound?

Methodological Answer:

  • Coupling agents : Use EDCI/HOBt or HATU to activate the carboxylic acid for amide bond formation. reports yields up to 95% using optimized coupling protocols .
  • Base selection : Triethylamine or DIPEA neutralizes HCl byproducts, improving reaction efficiency .
  • Temperature control : Perform reactions at 0–25°C to minimize side reactions (e.g., epimerization) .

Case Study : Amide derivatives of 3-methyl-1H-pyrrole-2-carboxylic acid achieved 78–94% yields via stepwise coupling .

Basic: What are the solubility and storage recommendations for this compound?

Methodological Answer:

  • Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol). For biological assays, prepare stock solutions in DMSO and dilute in buffer .
  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Lyophilization improves long-term stability .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications : Introduce substituents at the 3-amino group (e.g., alkylation, acylation) or 4-carboxylic acid (e.g., esterification, bioisosteres) .
  • Electronic effects : Electron-withdrawing groups (Cl, CF₃) on the pyrrolopyridine ring enhance radical scavenging activity, as seen in pyrano[2,3-c]pyridine derivatives .
  • Heterocyclic fusion : Replace the pyrrole ring with thiophene (thienopyridines) to alter π-stacking interactions .

Example : shows that Cl or NO₂ substituents improve antioxidant activity (IC₅₀: 223–252 µM vs. ascorbic acid).

Advanced: How can computational methods predict target interactions?

Methodological Answer:

  • Molecular docking : Use crystal structures of target proteins (e.g., STAT3, kinases) to model binding modes. highlights interaction studies for furopyridine analogs .
  • QSAR modeling : Correlate electronic (HOMO/LUMO), lipophilic (logP), and steric parameters with bioactivity data from analogs .

Tool Recommendation : AutoDock Vina or Schrödinger Suite for docking; Gaussian for DFT calculations.

Basic: How stable is this compound under varying pH and temperature?

Methodological Answer:

  • pH stability : The carboxylic acid group may hydrolyze under strongly basic conditions (pH >10). Monitor via HPLC at λ = 254 nm .
  • Thermal stability : Decomposition occurs above 150°C. Store lyophilized samples at –20°C to prevent degradation .

Advanced: How to address low purity or yield in synthesis?

Methodological Answer:

  • Purification : Use silica gel chromatography (hexane/EtOAc gradient) or reverse-phase HPLC (C18 column, acetonitrile/water) .
  • Reaction optimization : Adjust stoichiometry (e.g., 1.2 eq. coupling agent), solvent (DMF vs. THF), or catalyst (e.g., DMAP for acylations) .

Case Study : achieved >95% purity after two-step synthesis and HPLC refinement.

Advanced: What assays are suitable for evaluating biological activity?

Methodological Answer:

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values comparable to ascorbic acid) .
  • Enzyme inhibition : Test against kinases or STAT3 using fluorescence polarization or Western blotting (e.g., pSTAT3 inhibition in ) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Data Interpretation : Compare IC₅₀ values with structural analogs to identify key pharmacophores .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Reactant of Route 2
3-amino-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

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